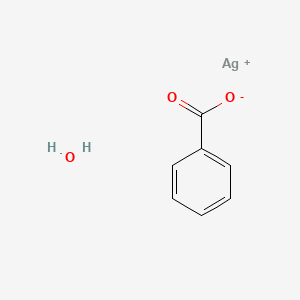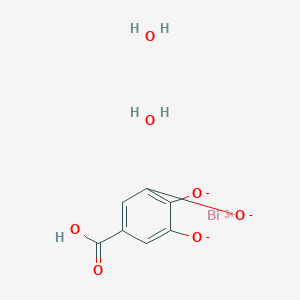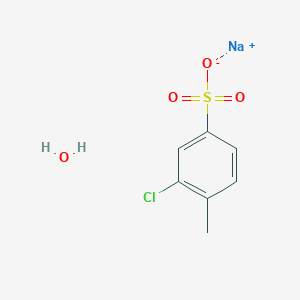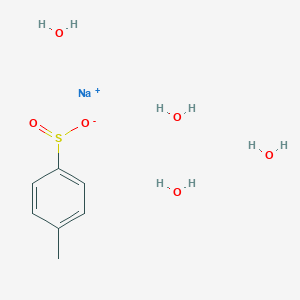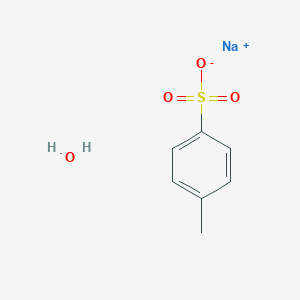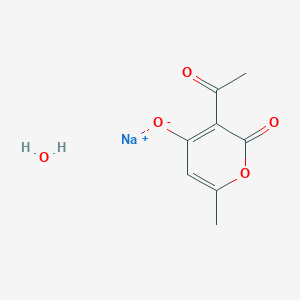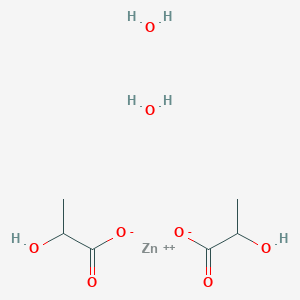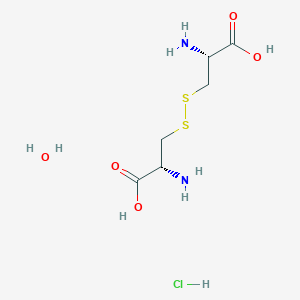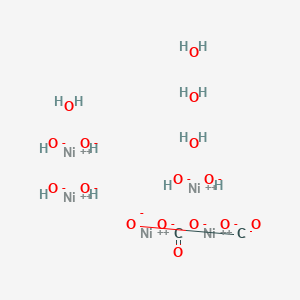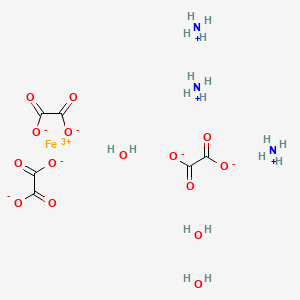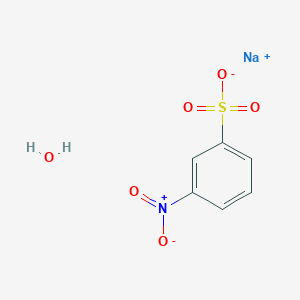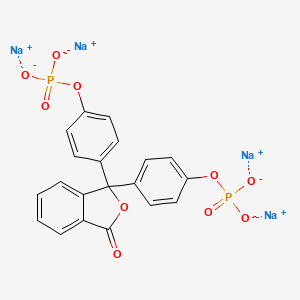
Phenolphthalein bisphosphate (sodium)
Descripción general
Descripción
Phenolphthalein bisphosphate (sodium) is a chemical compound with the molecular formula C20H12O10P2Na4 and a molecular weight of 566.21 g/mol . It is a derivative of phenolphthalein, a well-known pH indicator, and is used in various biochemical applications.
Aplicaciones Científicas De Investigación
Phenolphthalein bisphosphate (sodium) has several scientific research applications, including:
Biochemistry: Used as a substrate in enzyme assays to measure phosphatase activity.
Microbiology: Incorporated into agar media to detect phosphatase-producing microorganisms.
Analytical Chemistry: Employed as a reagent in various analytical techniques to detect and quantify phosphate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenolphthalein bisphosphate (sodium) is synthesized through the phosphorylation of phenolphthalein. The reaction involves the use of phosphorus oxychloride (POCl3) as the phosphorylating agent in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .
Industrial Production Methods
In industrial settings, the synthesis of phenolphthalein diphosphate, tetrasodium salt involves large-scale phosphorylation reactions. The reaction mixture is carefully controlled to maintain the desired temperature and pH. After the reaction is complete, the product is purified through crystallization or other separation techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Phenolphthalein bisphosphate (sodium) undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form phenolphthalein and phosphoric acid derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation and Reduction: Oxidizing or reducing agents, depending on the desired reaction.
Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed
Hydrolysis: Phenolphthalein and phosphoric acid derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Substitution: Substituted phenolphthalein derivatives.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with phosphatase enzymes. When used as a substrate in enzyme assays, phenolphthalein diphosphate, tetrasodium salt is hydrolyzed by phosphatases to release phenolphthalein, which can be detected spectrophotometrically. This reaction allows for the quantification of phosphatase activity in various biological samples .
Comparación Con Compuestos Similares
Similar Compounds
Phenolphthalein monophosphate: A similar compound with a single phosphate group.
Phenolphthalein bisphosphate: Another derivative with two phosphate groups but different counterions.
Phenolphthalein: The parent compound, commonly used as a pH indicator.
Uniqueness
Phenolphthalein bisphosphate (sodium) is unique due to its specific structure, which includes two phosphate groups and four sodium ions. This structure allows it to be used in specific biochemical applications where other phenolphthalein derivatives may not be suitable .
Propiedades
IUPAC Name |
tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O10P2.4Na/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;;;/h1-12H,(H2,22,23,24)(H2,25,26,27);;;;/q;4*+1/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMKLCRJVFFVDW-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Na4O10P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


